Cas no 1423-61-6 (7-bromo-1-benzothiophene)

7-Bromo-1-benzothiophene is a brominated heterocyclic compound featuring a benzothiophene core structure. This aromatic sulfur-containing scaffold is widely utilized in organic synthesis and pharmaceutical research as a versatile intermediate. The bromine substituent at the 7-position enhances its reactivity, enabling efficient cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its robust stability and well-defined reactivity profile make it valuable for constructing complex molecules, particularly in medicinal chemistry for developing bioactive compounds. The compound's high purity and consistent performance ensure reliable results in synthetic applications. Its compatibility with a range of reaction conditions further underscores its utility as a key building block in advanced chemical synthesis.
7-bromo-1-benzothiophene structure
7-bromo-1-benzothiophene structure
Product Name:7-bromo-1-benzothiophene
CAS No:1423-61-6
MF:C8H5BrS
MW:213.094300031662
MDL:MFCD06657729
CID:41347
PubChem ID:12045538
Update Time:2025-05-20

7-bromo-1-benzothiophene Chemical and Physical Properties

Names and Identifiers

    • 7-Bromobenzothiophene
    • 7-Bromobenzo[b]thiophene
    • 7-bromo-1-benzothiophene
    • 7-BROMO-BENZO[B]THIOPHENE
    • 7-Brom-benzo[b]thiophen
    • Benzo[b]thiophene,7-bromo
    • ZLD0661
    • Benzo[b]thiophene, 7-broMo-
    • 7-bromobenzo(b)thiophene
    • 7-bromo-benzo(b)thiophene
    • zlchem 1192
    • 7-bromobenzo-[b]thiophene
    • 7-bromo--benzo[b]thiophene
    • Benzo[b]thiophene,7-bromo-
    • NOICDPBEDNMHQK-UHFFFAOYSA-N
    • STL557885
    • BBL104071
    • SBB094745
    • EBD158717
    • AB25661
    • RP04860
    • CS-1
    • CS-10360
    • SCHEMBL389275
    • 1423-61-6
    • B4829
    • W-205577
    • A3075
    • AKOS005256763
    • MFCD06657729
    • SY023468
    • AM20020482
    • EN300-99088
    • 3-METHYL-1,3-THIAZOL-2(3H)-IMINEHYDROIODIDE
    • Z1269180460
    • FT-0646911
    • CS-0102956
    • DTXSID60476429
    • MDL: MFCD06657729
    • Inchi: 1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
    • InChI Key: NOICDPBEDNMHQK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C=CSC=21

Computed Properties

  • Exact Mass: 211.93000
  • Monoisotopic Mass: 211.929533
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 28.2

Experimental Properties

  • Density: 1.649
  • Boiling Point: 109°C/10mmHg(lit.)
  • Flash Point: 125.99°C
  • Refractive Index: 1.6600-1.6640
  • PSA: 28.24000
  • LogP: 3.66380

7-bromo-1-benzothiophene Security Information

7-bromo-1-benzothiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-bromo-1-benzothiophene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1423-61-6)7-bromo-1-benzothiophene
Order Number:A3075
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):197.0/710.0
Email:sales@amadischem.com

Additional information on 7-bromo-1-benzothiophene

7-Bromo-1-Benzothiophene: A Comprehensive Overview

7-Bromo-1-benzothiophene, also known by its CAS number 1423-61-6, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of benzothiophenes, which are sulfur-containing analogs of benzofurans. The presence of the bromine substituent at the 7-position introduces unique electronic and structural properties, making it a valuable molecule for various applications.

The structure of 7-bromo-1-benzothiophene consists of a benzene ring fused with a thiophene ring, with a bromine atom attached at the 7-position. This arrangement imparts aromaticity to the molecule, which is crucial for its stability and reactivity. The thiophene moiety contributes to the molecule's ability to engage in π-π interactions, making it suitable for applications in organic electronics and optoelectronics.

Recent studies have highlighted the potential of 7-bromo-1-benzothiophene as a building block in the synthesis of advanced materials. For instance, researchers have explored its use in constructing two-dimensional covalent organic frameworks (COFs) for gas storage and catalysis. The bromine substituent serves as a reactive site for further functionalization, enabling the incorporation of various functional groups to tailor the material's properties.

In the realm of pharmacology, 7-bromo-1-benzothiophene has shown promise as a lead compound for drug discovery. Its unique electronic properties make it a candidate for designing molecules with potential anti-inflammatory, antioxidant, and anticancer activities. Recent computational studies have demonstrated that the compound can interact with key biological targets, such as enzymes involved in inflammation pathways, suggesting its potential therapeutic applications.

The synthesis of 7-bromo-1-benzothiophene typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent bromination. Researchers have optimized these processes to achieve high yields and purity, ensuring scalability for industrial applications. The compound's stability under various reaction conditions makes it amenable to further chemical modifications.

In terms of physical properties, 7-bromo-1-benzothiophene exhibits a melting point of approximately 220°C and is soluble in common organic solvents such as dichloromethane and DMF. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential use in light-harvesting materials. Additionally, the compound's fluorescence properties have been studied, showing emission in the near-infrared region, which is advantageous for bioimaging applications.

The application of 7-bromo-1-benzothiophene extends to organic electronics, where it has been used as an electron-deficient acceptor material in bulk heterojunction solar cells. Its ability to form stable charge transfer complexes with electron-rich donors enhances device performance by improving charge separation efficiency. Recent advancements in this area have demonstrated enhanced power conversion efficiencies when incorporating this compound into photovoltaic devices.

In conclusion, 7-bromo-1-benzothiophene, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its role as a building block for advanced materials and its potential therapeutic applications underscore its significance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its importance in various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1423-61-6)7-bromo-1-benzothiophene
A3075
Purity:99%/99%
Quantity:25g/100g
Price ($):197.0/710.0
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